molecular formula C15H12Br2O B1621020 4,4'-Bis(bromomethyl)benzophenone CAS No. 31352-40-6

4,4'-Bis(bromomethyl)benzophenone

Cat. No. B1621020
CAS RN: 31352-40-6
M. Wt: 368.06 g/mol
InChI Key: KNMYFELONYRSHT-UHFFFAOYSA-N
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Description

4,4’-Bis(bromomethyl)benzophenone is a chemical compound with the molecular formula C15H12Br2O . It is used in the preparation of photoinitiators . The photoreactive functionalization of poly (ethylene terephthalate) track-etched membrane pore surfaces with grafted poly (acrylic acid) as smart polymer systems and enhanced properties of modified membranes .


Molecular Structure Analysis

4,4’-Bis(bromomethyl)benzophenone contains a total of 31 bonds; 19 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 ketone (aromatic) .


Physical And Chemical Properties Analysis

4,4’-Bis(bromomethyl)benzophenone is a solid substance . Its molecular weight is 275.14 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Mercaptomethyl Benzophenone : This compound can be synthesized from 4,4'-Bis(bromomethyl)benzophenone using the thiourea method. The process yields 4-Mercaptomethyl benzophenone or 4,4′-bis(mercaptomethyl) benzophenone with high efficiency, as characterized by NMR, IR, and elemental analysis (Li Ying-jia, 2012).

  • Facile Synthesis of Water-Soluble Polymeric Benzophenone Photoinitiators : 4,4'-Bis(bromomethyl)benzophenone is used to synthesize novel water-soluble polymeric benzophenone photoinitiators. These compounds have applications in photopolymerization processes (Sun Jian, 2013).

Applications in Polymer Chemistry

  • New Monomers for Polymer Synthesis : 4,4'-Bis(bromomethyl)benzophenone reacts with halogenalkane acids and halogenalkane diols to produce new monomers. These monomers are used to synthesize new types of polyesters and polyurethanes, with their structures confirmed by spectroscopic methods (Podkoscielny & Kultys, 1997).

  • Synthesis of Sulfonated Polyimide Membranes : A derivative of 4,4'-Bis(bromomethyl)benzophenone, namely 4,4′-bis(4-aminophenoxy)benzophenone-3,3′-disulfonic acid, is synthesized and used in the production of sulfonated polyimides. These materials have applications in direct methanol fuel cells due to their high thermal stability and proton conductivity (Zhai et al., 2007).

Drug Development Applications

  • Leishmanicidal Leads : Benzophenone-derived bisphosphonium salts synthesized from compounds like 4,4'-Bis(bromomethyl)benzophenone show promise as leishmanicidal drugs. These compounds target the respiratory chain of the parasite Leishmania, suggesting potential therapeutic applications (Luque-Ortega et al., 2010).

Miscellaneous Applications

  • Photoinitiators for Acrylate Polymerization : 4,4'-Bis(bromomethyl)benzophenone is used to prepare photoinitiators for acrylate polymerization. These initiators are crucial in polymer science for initiating the polymerization process under light (Sibi, 2000).

  • its potential in creating novel crystalline materials through non-covalent halogen bonding (Syssa-Magalé et al., 2005).

Safety and Hazards

4,4’-Bis(bromomethyl)benzophenone may cause skin irritation and serious eye irritation . It is advised to avoid dust formation, breathing vapours, mist or gas, and to use personal protective equipment .

properties

IUPAC Name

bis[4-(bromomethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Br2O/c16-9-11-1-5-13(6-2-11)15(18)14-7-3-12(10-17)4-8-14/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNMYFELONYRSHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)C(=O)C2=CC=C(C=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70367899
Record name 4,4'-bis(bromomethyl)benzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Bis(bromomethyl)benzophenone

CAS RN

31352-40-6
Record name 4,4'-bis(bromomethyl)benzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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